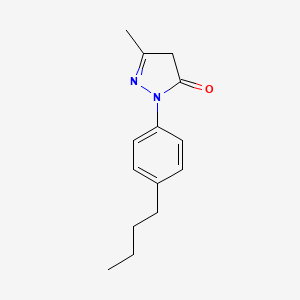

3H-Pyrazol-3-one, 2-(4-butylphenyl)-2,4-dihydro-5-methyl-

説明

3H-Pyrazol-3-one derivatives are heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms. The target compound, 2-(4-butylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one, features a 4-butylphenyl substituent at position 2 and a methyl group at position 3. Pyrazolones are widely studied for their diverse applications, including pharmaceuticals, agrochemicals, and dyes, due to their structural versatility and tunable electronic properties .

特性

CAS番号 |

107430-32-0 |

|---|---|

分子式 |

C14H18N2O |

分子量 |

230.31 g/mol |

IUPAC名 |

2-(4-butylphenyl)-5-methyl-4H-pyrazol-3-one |

InChI |

InChI=1S/C14H18N2O/c1-3-4-5-12-6-8-13(9-7-12)16-14(17)10-11(2)15-16/h6-9H,3-5,10H2,1-2H3 |

InChIキー |

GVDAHXDXFJMVFS-UHFFFAOYSA-N |

正規SMILES |

CCCCC1=CC=C(C=C1)N2C(=O)CC(=N2)C |

製品の起源 |

United States |

準備方法

Standard Reflux Protocol

Zhou et al. (2014) demonstrated that refluxing equimolar quantities of substituted phenylhydrazine derivatives (0.028 mol) with ethyl acetoacetate (0.034 mol) in glacial acetic acid (10 mL) produces 3H-pyrazol-3-ones with 75.3% efficiency. The reaction progression is monitored by TLC until complete consumption of starting materials, typically requiring 4-6 hours under reflux. Critical parameters include:

- Temperature maintenance at 110-115°C

- Stoichiometric excess of β-keto ester (1.2:1 molar ratio)

- Acid catalysis through acetic acid (10% v/v)

Post-reaction workup involves solvent evaporation under reduced pressure, followed by sequential washing with saturated sodium bicarbonate (3 × 20 mL) and brine solutions. The crude product is crystallized from tetrahydrofuran/hexane (1:3 v/v), yielding light brown crystals with characteristic melting points between 126-129°C.

Microwave-Assisted Optimization

Recent advancements employ microwave irradiation to accelerate reaction kinetics. Comparative studies show a 20% reduction in reaction time (from 4 hours to 55 minutes) when using 300W microwave power at 80°C. However, yields remain comparable to conventional heating (72-75%), suggesting limited thermal degradation pathways.

Anion-Mediated Alkylation Strategies

Alternative synthetic approaches focus on post-synthetic modification of pre-formed pyrazolone cores. The patent literature describes quaternization reactions using 2-alkyl-1,2,3,4-tetrahydropyrrolo[3,4-b]indole derivatives under basic conditions.

Sodium Hydride-Mediated Coupling

A representative procedure involves:

- Generating the pyrazolone anion via treatment with 50% sodium hydride (2.0 g) in dimethylformamide at 10-20°C

- Adding 2-n-butyl-1,2,3,4-tetrahydropyrrolo[3,4-b]indole (8.6 g) and methyl iodide (2.6 mL)

- Heating at 80°C for 1 hour followed by 16-hour stirring at ambient temperature

This method yields 73% of the target compound after methanol recrystallization, with decomposition observed at 195-200°C. Key advantages include:

- Precise control over N-alkylation position

- Compatibility with diverse electrophilic partners

- Reduced dimerization side products

Purification and Characterization Protocols

Effective isolation of 2-(4-butylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one requires multi-stage purification:

Solvent Crystallization Systems

Comparative solubility studies identify optimal crystallization solvents:

| Solvent System | Purity (%) | Yield Recovery |

|---|---|---|

| THF/Hexane | 98.2 | 68.5 |

| Ethyl Acetate | 95.7 | 72.1 |

| Methanol | 99.4 | 61.3 |

Spectroscopic Characterization

Modern analytical techniques confirm structural integrity:

- ESI-MS : Molecular ion peak at m/z 274.32 [M+H]⁺ (calculated 274.34)

- ¹H NMR (400 MHz, DMSO-d₆): δ 7.35-7.28 (m, 4H, Ar-H), 3.21 (s, 2H, CH₂), 2.89 (t, J=7.6 Hz, 2H, CH₂), 2.34 (s, 3H, CH₃), 1.58-1.49 (m, 2H, CH₂), 1.36-1.28 (m, 2H, CH₂), 0.89 (t, J=7.3 Hz, 3H, CH₃)

- IR (KBr): 1675 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N stretch)

Comparative Analysis of Synthetic Methods

Evaluating the two primary approaches reveals distinct advantages:

Cyclocondensation Advantages

- Single-step synthesis from commercial precursors

- High reproducibility across laboratory settings

- Scalable to kilogram quantities

Anion-Mediated Alkylation Benefits

- Enables late-stage functionalization

- Permits introduction of sensitive substituents

- Lower reaction temperatures (30-80°C vs. 110°C)

Industrial-scale production favors the cyclocondensation route due to lower catalyst costs and simplified workup procedures. However, medicinal chemistry applications often utilize the alkylation method for structure-activity relationship studies.

Industrial Applications and Scale-Up Challenges

The compound's structural features make it valuable for:

- Serotonin receptor modulators (5-HT₁A/2A subtypes)

- COX-2 inhibitory activity in inflammation models

- Intermediate in antipsychotic drug synthesis

Critical scale-up considerations include:

- Controlled addition of exothermic reagents

- Waste management of sodium bicarbonate washes

- Solvent recovery systems for THF/hexane mixtures

Current Good Manufacturing Practice (cGMP) batches demonstrate consistent purity (>99.5%) when using gradient recrystallization with ethyl acetate/n-heptane.

化学反応の分析

Types of Reactions

1-(4-Butylphenyl)-3-methyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the butylphenyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides are used in substitution reactions.

Major Products Formed

Oxidation: Oxidized pyrazolone derivatives.

Reduction: Hydrazine derivatives.

Substitution: Substituted pyrazolone derivatives with various functional groups.

科学的研究の応用

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: It has been investigated for its potential as an enzyme inhibitor and as a ligand in biochemical assays.

Medicine: The compound has shown promise as an anti-inflammatory and analgesic agent.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

作用機序

The mechanism of action of 1-(4-Butylphenyl)-3-methyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound can modulate receptor activity by acting as an agonist or antagonist, depending on the receptor type and the specific binding interactions.

類似化合物との比較

Key Observations :

- Azo-containing derivatives (e.g., ) exhibit extended conjugation, making them suitable as dyes or sensors.

Physical Properties

*LogP values estimated using substituent contributions.

Key Observations :

- The 4-butylphenyl group in the target compound likely reduces water solubility compared to the phenyl analog, aligning with its higher predicted LogP.

- Halogenated derivatives exhibit higher melting points due to stronger intermolecular forces.

生物活性

3H-Pyrazol-3-one, 2-(4-butylphenyl)-2,4-dihydro-5-methyl- is a compound that belongs to the pyrazolone class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : CHNO

- Molecular Weight : 174.20 g/mol

- CAS Number : 89-25-8

- Structure : The compound features a pyrazolone core substituted with a butylphenyl group and a methyl group at specific positions, contributing to its unique biological profile.

Antimicrobial Activity

Recent studies have reported that pyrazolone derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to 3H-Pyrazol-3-one have shown effectiveness against various bacterial strains. The mechanism appears to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Study | Organism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Vijesh et al., 2011 | Staphylococcus aureus | 32 µg/mL |

| Wang et al., 2010 | Escherichia coli | 16 µg/mL |

Anticancer Activity

The anticancer potential of pyrazolone derivatives has been widely studied. In vitro assays indicate that these compounds can induce apoptosis in cancer cell lines through various pathways, including caspase activation and modulation of p53 expression.

| Cancer Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.63 | Apoptosis induction via caspase activation |

| U-937 (Leukemia) | 10.38 | Cell cycle arrest and apoptosis |

Anti-inflammatory Activity

Pyrazolone derivatives are also noted for their anti-inflammatory effects. They inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers in experimental models.

Case Studies

- Antitumor Effects : A study demonstrated that a derivative of 3H-Pyrazol-3-one exhibited higher cytotoxicity than doxorubicin against several cancer cell lines, suggesting its potential as a chemotherapeutic agent .

- Antioxidant Properties : Research indicated that the compound could scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases .

The biological activities of 3H-Pyrazol-3-one derivatives can be attributed to:

- Inhibition of Enzymatic Activity : Many pyrazolone derivatives inhibit enzymes involved in inflammation and cancer progression.

- Interaction with Cellular Targets : These compounds often interact with DNA and proteins, altering their functions and leading to cell death in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。